

Palladium-catalyzed cross-coupling reactions involving 6-Bromo-8-iodoquinoline

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Compound of Interest

Compound Name: 6-Bromo-8-iodoquinoline

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An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Involving **6-Bromo-8-iodoquinoline**

Authored by a Senior Application Scientist

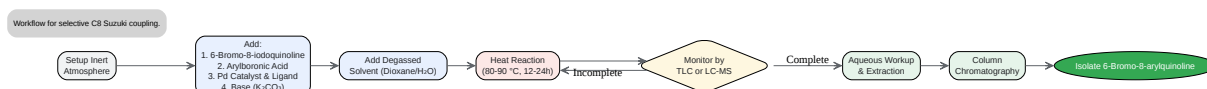
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of **6-bromo-8-iodoquinoline** via palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explore the underlying principles of regioselectivity and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

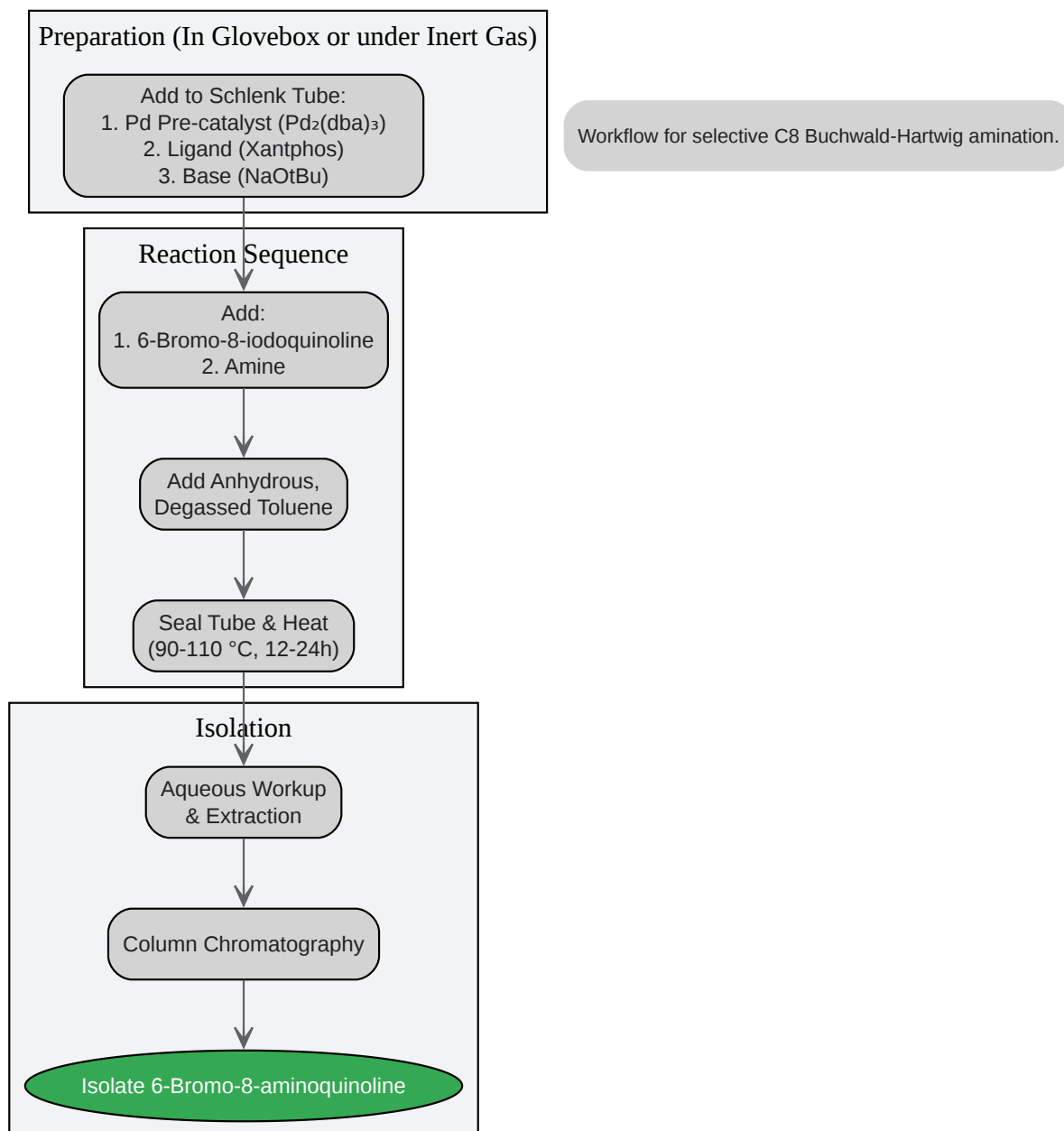
The Strategic Value of 6-Bromo-8-iodoquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.^{[1][2]} The di-halogenated derivative, **6-bromo-8-iodoquinoline**, is a particularly powerful building block. Its value lies in the differential reactivity of its two carbon-halogen bonds, which allows for a stepwise and highly controlled introduction of molecular complexity.

The foundational principle governing its use is the reactivity order of halogens in palladium-catalyzed cross-coupling reactions, which follows the trend of decreasing bond dissociation energy: $I > Br > Cl > F$.^{[3][4]} This inherent difference allows the carbon-iodine (C-I) bond at the C8 position to be selectively targeted for functionalization under milder conditions, while the

more robust carbon-bromine (C-Br) bond at the C6 position remains intact for subsequent transformations. This orthogonal reactivity is the key to synthesizing multi-substituted quinolines with precise control.





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